molecular formula C22H22N4O2S2 B2360610 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 392300-35-5

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Cat. No. B2360610
CAS RN: 392300-35-5
M. Wt: 438.56
InChI Key: SAZBSRCVSFCLNU-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C22H22N4O2S2 and its molecular weight is 438.56. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study explored the antiproliferative and antimicrobial properties of compounds derived from 1,3,4-thiadiazole, which is structurally related to the chemical . Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and tested for their biological activities. Some compounds exhibited high DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacteria. Notably, one compound showed cytotoxicity on cancer cell lines, highlighting its potential for use in chemotherapy strategies with minimal toxicity (Gür et al., 2020).

Adenosine Receptor Antagonism

Research on thiazole and thiadiazole analogs, similar to the chemical in focus, demonstrated their role as adenosine receptor antagonists. These compounds, especially those involving thiadiazole structures, showed promising affinities for adenosine receptors, indicating potential applications in understanding adenosine receptor interactions and developing new therapeutic strategies (van Muijlwijk-Koezen et al., 2001).

Anticancer Agents Development

A study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar to the chemical , revealed their potential as anticancer agents. These compounds were synthesized using a one-pot three-component method and evaluated for antitumor activities against various cancer cell lines. The results indicated moderate to high levels of antitumor activities, with some compounds exhibiting more potent inhibitory activities compared to 5-fluorouracil, a known anticancer drug. This suggests their potential application in cancer therapy (Fang et al., 2016).

FLT3 Inhibitor Development

Another study focused on the development of FLT3 inhibitors for treating acute myeloid leukemia (AML). Among the compounds studied, one showed significant in vivo activity against AML, leading to complete tumor regression in a mouse model without apparent toxicity. This compound's mechanism of action was further elucidated through Western blot and immunohistochemical analysis, indicating its potential as a therapeutic agent for AML (Li et al., 2012).

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c1-14-9-10-17(12-15(14)2)20(28)23-21-24-25-22(30-21)29-13-19(27)26-11-5-7-16-6-3-4-8-18(16)26/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZBSRCVSFCLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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